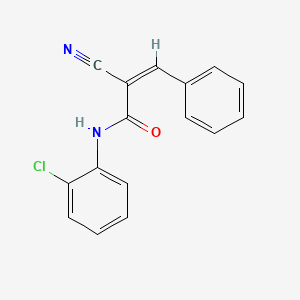

N-(2-chlorophenyl)-2-cyano-3-phenylacrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds closely related to N-(2-chlorophenyl)-2-cyano-3-phenylacrylamide involves intricate chemical reactions highlighting the compound's structural complexity. For instance, Sagar et al. (2018) detailed the synthesis and structures of N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamides, providing insights into the synthetic pathways that can be adapted for this compound (Sagar, H. Yathirajan, R. Rathore, & C. Glidewell, 2018).

Molecular Structure Analysis

The molecular structure of compounds within the same family as this compound often exhibits order versus disorder, with variations in molecular conformations and hydrogen bonding. The structural analysis provided by Sagar et al. (2018) underlines the significance of intramolecular N-H...O hydrogen bonds and the impact of molecular disarray on the compounds' properties (Sagar et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of this compound derivatives involves diverse interactions, as illustrated by Pan et al. (2015), who described radical cyanomethylation/arylation of arylacrylamides to access oxindoles. This reaction showcases dual C-H bond functionalization, indicative of the compound's reactivity and potential for further chemical modifications (Pan, Honglin Zhang, & Chengjian Zhu, 2015).

Physical Properties Analysis

The physical properties of related compounds, such as crystal structure and hydrogen bonding patterns, contribute significantly to understanding this compound's characteristics. Research by Sharma et al. (2017) on similar compounds' crystal structures provides valuable data on physical properties, including molecular packing and intermolecular interactions, which are crucial for the compound's stability and reactivity (Sharma et al., 2017).

Chemical Properties Analysis

The chemical properties of this compound can be inferred from studies on closely related compounds. Ebrahimi et al. (2015) discussed N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides, highlighting the chemical selectivity and efficiency of related compounds for acylation reactions in water. This research points to the compound's potential for specific chemical transformations under environmentally benign conditions (Ebrahimi et al., 2015).

Scientific Research Applications

Organic Synthesis and Reactivity

N-(2-chlorophenyl)-2-cyano-3-phenylacrylamide, as part of the broader family of chlorophenyl compounds, has been studied for its reactivity and potential in organic synthesis. For example, the photogeneration and reactivity of chlorophenyl cations, which are related to the chemical structure of this compound, have been explored for their potential in creating arylated products via addition to pi nucleophiles. This process highlights the compound's utility in synthesizing diverse organic molecules, offering pathways to novel materials and pharmaceuticals (Protti, Fagnoni, Mella, & Albini, 2004).

Materials Science and Luminescence

In the realm of materials science, compounds structurally related to this compound have been utilized to study luminescent properties in mono- and binuclear cyclometalated platinum(II) complexes. These studies contribute to the understanding of oligomeric and ligand-ligand interactions in luminescent materials, which are crucial for developing new optoelectronic devices, including organic light-emitting diodes (OLEDs) and sensors (Lai, Chan, Cheung, Peng, & Che, 1999).

Environmental Science and Biodegradation

Chlorophenols, closely related to this compound, are notorious environmental pollutants due to their persistence and toxicity. Research into the microbial degradation of chlorophenols sheds light on biological pathways capable of breaking down these compounds, thus offering strategies for bioremediation of contaminated sites. Understanding these degradation mechanisms is essential for developing eco-friendly solutions to mitigate the environmental impact of chlorophenyl-based compounds (Olaniran & Igbinosa, 2011).

properties

IUPAC Name |

(Z)-N-(2-chlorophenyl)-2-cyano-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O/c17-14-8-4-5-9-15(14)19-16(20)13(11-18)10-12-6-2-1-3-7-12/h1-10H,(H,19,20)/b13-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUDQNHWTSDHLP-RAXLEYEMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-allyl-1-{[2-(2-thienyl)pyrimidin-5-yl]methyl}piperidin-3-yl)methanol](/img/structure/B5532413.png)

![3-{[2-(1H-indol-3-yl)ethyl]amino}-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5532448.png)

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B5532450.png)

![(1S*,5R*)-6-propyl-3-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5532457.png)

![2-methyl-8-[5-(4-morpholinylmethyl)-3-furoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5532463.png)

![1-(2-methoxyphenyl)-N-[3-(2-pyridinyl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B5532470.png)

![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 1-benzofuran-2-carboxylate](/img/structure/B5532480.png)

![1-phenyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5532498.png)